Cas no 102367-04-4 (1H-Pyrrole-2-ethanol,1,5-dimethyl-a,a-bis(trifluoromethyl)-)

1H-Pyrrole-2-ethanol,1,5-dimethyl-a,a-bis(trifluoromethyl)- structure
102367-04-4 structure
Product name:1H-Pyrrole-2-ethanol,1,5-dimethyl-a,a-bis(trifluoromethyl)-
CAS No:102367-04-4
MF:C10H11F6NO
MW:275.190863847733
CID:222750
PubChem ID:24845325

1H-Pyrrole-2-ethanol,1,5-dimethyl-a,a-bis(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2-ethanol,1,5-dimethyl-a,a-bis(trifluoromethyl)-
    • 2-[(1,5-dimethylpyrrol-2-yl)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol
    • 2-Pyrroleethanol, alpha,alpha-bis(trifluoromethyl)-1,5-dimethyl-
    • 1,1,1-Trifluoro-2-trifluoromethyl-3-(1,5-dimethyl-2-pyrryl)-2-propanol
    • 102367-04-4
    • DTXSID40144952
    • 1H-Pyrrole-2-ethanol, 1,5-dimethyl-.alpha.,.alpha.-bis(trifluoromethyl)-
    • Inchi: InChI=1S/C10H11F6NO/c1-6-3-4-7(17(6)2)5-8(18,9(11,12)13)10(14,15)16/h3-4,18H,5H2,1-2H3
    • InChI Key: MZZRFVAXFPFQTE-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(CC(C(F)(F)F)(O)C(F)(F)F)N1C

Computed Properties

  • Exact Mass: 275.07448295g/mol
  • Monoisotopic Mass: 275.07448295g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 25.2Ų

Experimental Properties

  • PSA: 25.16000
  • LogP: 2.73170

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